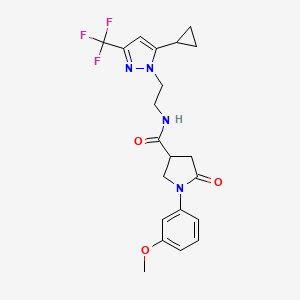![molecular formula C10H8N4S B2553351 N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide CAS No. 866020-14-6](/img/structure/B2553351.png)
N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide, commonly known as MTC or Metformin, is a widely used oral hypoglycemic agent for the treatment of type 2 diabetes. It is a biguanide derivative and was first synthesized in the 1920s. Metformin is known for its ability to lower blood glucose levels and improve insulin sensitivity. It is also used in the treatment of polycystic ovary syndrome (PCOS) and obesity.
Scientific Research Applications
Synthesis and Prediction of Biological Activity
- N-thiazolylaminopyrimidine derivatives, synthesized via the reaction of cyanamide with phenacyl bromides, demonstrate potential as Mucomembranous protectors, Transcription factor STAT inhibitors, and Gluconate 2-dehydrogenase inhibitors. This highlights the versatility of cyanamides in synthesizing biologically active compounds (Khodairy, Moustaf, & Ahmed, 2017).
Synthesis of Heterocyclic Derivatives
- The compound has been used in the synthesis of thieno[3,2-d]pyrimidin-4-ones and their alkylation derivatives, showcasing its role in the creation of novel heterocyclic structures (Shestakov, Prezent, Kartsev, & Shikhaliev, 2014).
Building Block in Multicomponent Reactions
- Cyanamide serves as a foundational building block for synthesizing 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems, demonstrating its utility in versatile chemical reactions (Hulme et al., 2008).
Development of Insecticides
- N-hetaryl-[2(1H)-pyridinylidene]cyanamides, a new class of systemic insecticides, have been synthesized and found to be effective against various insect species. This application shows the potential of cyanamide derivatives in agricultural sciences (Jeschke et al., 2022).
Antimicrobial and Antiproliferative Activities
- Certain derivatives of cyanamides, specifically spirocyclic thieno[2,3-d]pyrimidin-4(3H)-ones, have been evaluated for their antimicrobial activity and cytotoxicity, showing potential in medicinal chemistry applications (Candia et al., 2017).
Mechanism of Action
properties
IUPAC Name |
(1-methyl-4-thiophen-2-ylpyrimidin-2-ylidene)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-14-5-4-8(9-3-2-6-15-9)13-10(14)12-7-11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEZJHDMDYXWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=NC1=NC#N)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

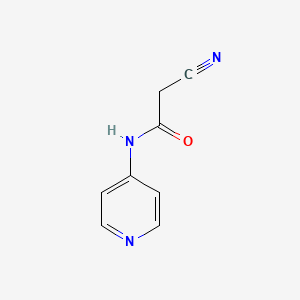
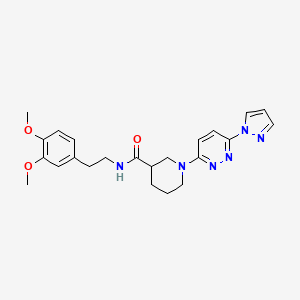

![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)
![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)

![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2553275.png)
![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
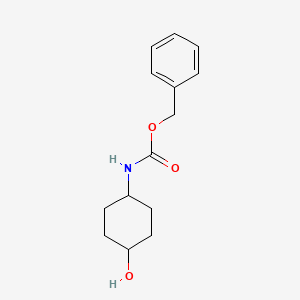
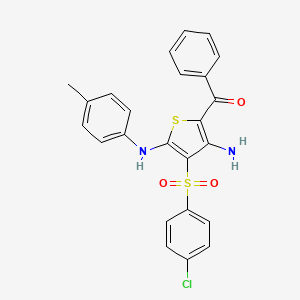
![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)

